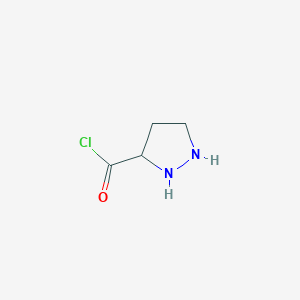
Chloroethene;ethene;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethene: , ethene , and prop-2-enoic acid are three distinct chemical compounds with significant industrial and scientific applications
Preparation Methods
Chloroethene
Chloroethene is primarily produced through the thermal cracking of 1,2-dichloroethane, which is derived from the chlorination of ethane or ethylene. The reaction involves heating 1,2-dichloroethane to high temperatures, resulting in the formation of chloroethene and hydrogen chloride .
Ethene
Ethene can be prepared through several methods, including the dehydration of ethanol using concentrated sulfuric acid at high temperatures. Industrially, ethene is produced by the steam cracking of hydrocarbons such as ethane and propane .
Prop-2-enoic acid
Prop-2-enoic acid is produced by the oxidation of propylene, a byproduct of ethylene and gasoline production. The reaction involves the use of oxygen to convert propylene into prop-2-enoic acid and water .
Chemical Reactions Analysis
Chloroethene
Chloroethene undergoes various chemical reactions, including polymerization to form polyvinyl chloride (PVC). It can also participate in addition reactions with halogens and hydrogen halides. For example, chloroethene reacts with hydrogen chloride to form 1,2-dichloroethane .
Ethene
Ethene is highly reactive and undergoes several types of reactions, including:
Polymerization: Ethene can be polymerized to form polyethylene.
Oxidation: Ethene can be oxidized to form ethylene oxide, which is further converted to ethylene glycol.
Halogenation: Ethene reacts with halogens to form dihaloethanes
Prop-2-enoic acid
Prop-2-enoic acid can undergo polymerization to form polyacrylic acid. It also participates in addition reactions with alcohols to form esters and can be involved in oxidation reactions .
Scientific Research Applications
Chloroethene
Chloroethene is extensively used in the production of polyvinyl chloride (PVC), which is utilized in various applications such as pipes, cables, and packaging materials. It is also studied for its environmental impact and biodegradation by microbial communities .
Ethene
Ethene is a crucial compound in the chemical industry, used as a precursor for the production of polyethylene, ethylene oxide, and ethylene glycol. It is also a natural plant hormone that regulates fruit ripening and is used in agriculture to control the ripening process .
Prop-2-enoic acid
Prop-2-enoic acid is used in the production of superabsorbent polymers, adhesives, and coatings.
Mechanism of Action
Chloroethene
Chloroethene exerts its effects primarily through polymerization, where the double bond in the molecule reacts to form long chains of polyvinyl chloride. This process involves free radical mechanisms initiated by heat or catalysts .
Ethene
Ethene acts as a plant hormone by binding to specific receptors in plant cells, triggering a cascade of biochemical reactions that lead to fruit ripening and other growth processes. In industrial applications, ethene undergoes various chemical reactions to form different products .
Prop-2-enoic acid
Prop-2-enoic acid polymerizes through a free radical mechanism, where the double bond reacts to form long chains of polyacrylic acid. This process can be initiated by heat, light, or chemical initiators .
Comparison with Similar Compounds
Chloroethene
Similar compounds include dichloroethene and trichloroethene, which also contain chlorine atoms bonded to an ethene backbone. Chloroethene is unique due to its widespread use in PVC production .
Ethene
Similar compounds include ethane and acetylene. Ethene is unique due to its double bond, which makes it highly reactive and versatile in chemical synthesis .
Prop-2-enoic acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its simple structure and wide range of applications in polymer production .
Properties
CAS No. |
26713-16-6 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
chloroethene;ethene;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H3Cl.C2H4/c1-2-3(4)5;1-2-3;1-2/h2H,1H2,(H,4,5);2H,1H2;1-2H2 |
InChI Key |
ZRZFOAKJMFTZBG-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C=CC(=O)O.C=CCl |
Related CAS |
26713-16-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)


![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)

![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)



![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)
![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
